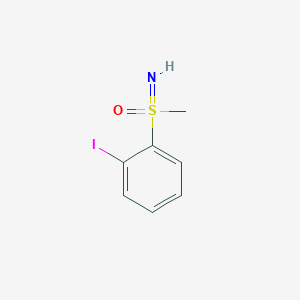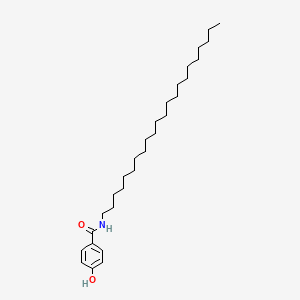
N-docosyl-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-docosyl-4-hydroxybenzamide is a chemical compound that belongs to the class of hydroxybenzamides It is characterized by the presence of a long aliphatic chain (docosyl group) attached to the nitrogen atom of the benzamide structure, which also contains a hydroxyl group at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-docosyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with docosylamine. The process can be carried out using the Schotten-Baumann reaction, which involves the use of an acid chloride intermediate. The reaction conditions generally include the use of a base such as sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-docosyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-docosyl-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antioxidant and thrombin-inhibitory activities.
Industry: It can be used in the formulation of cosmetics and pharmaceuticals due to its emollient and stabilizing properties.
Mécanisme D'action
The mechanism of action of N-docosyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The thrombin-inhibitory activity is due to its interaction with the active site of thrombin, preventing the conversion of fibrinogen to fibrin . The anticancer properties are believed to be related to its ability to induce apoptosis in cancer cells through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxybenzamide: Lacks the long aliphatic chain, making it less hydrophobic.
N-docosylbenzamide: Lacks the hydroxyl group, reducing its antioxidant properties.
N-docosyl-4-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and biological activity.
Uniqueness
N-docosyl-4-hydroxybenzamide is unique due to the presence of both the long aliphatic chain and the hydroxyl group, which confer distinct physicochemical properties and biological activities. The combination of these functional groups enhances its solubility in lipophilic environments and its potential as a multifunctional compound in various applications.
Propriétés
Formule moléculaire |
C29H51NO2 |
|---|---|
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
N-docosyl-4-hydroxybenzamide |
InChI |
InChI=1S/C29H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(32)27-22-24-28(31)25-23-27/h22-25,31H,2-21,26H2,1H3,(H,30,32) |
Clé InChI |
XOEWVFLAPFGHBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


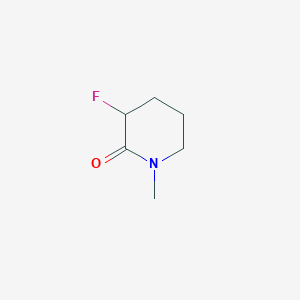

![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)

![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)

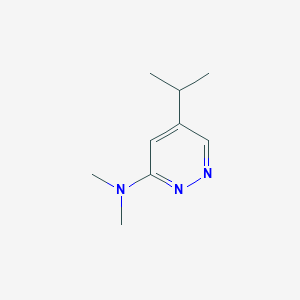
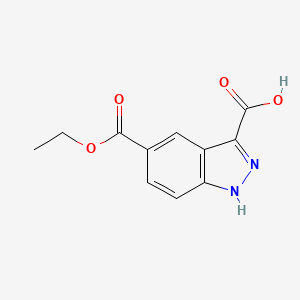
![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)
![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)

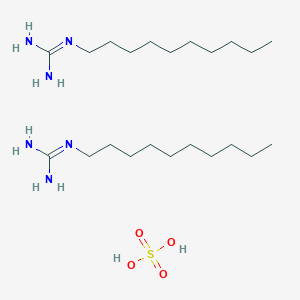
![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)
